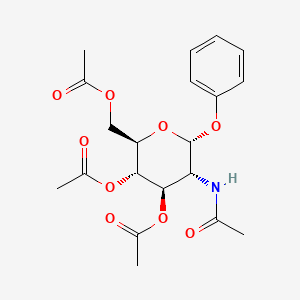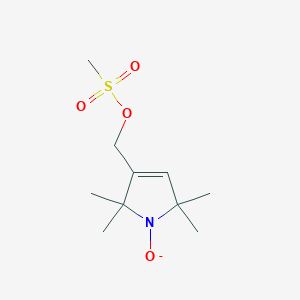![molecular formula C₁₉H₂₇N₄NaO₉S₄ B1139964 Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt CAS No. 325143-98-4](/img/structure/B1139964.png)
Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt
描述
It contains a cleavable disulfide bond in its spacer arm, which allows for reversible labeling of proteins and cell surface primary amines . This compound is particularly useful for labeling and purifying cell surface proteins due to its unique properties.
作用机制
Target of Action
Sulfo-NHS-SS-Biotin primarily targets proteins and cell surface primary amines . The compound is particularly useful for labeling and purifying cell surface proteins .
Mode of Action
The N-hydroxysulfosuccinimide (NHS) ester group on Sulfo-NHS-SS-Biotin reacts with the primary amines (-NH2), such as lysine side-chains, or the amino-termini of polypeptides . This reaction forms stable amide bonds, resulting in the biotinylation of the protein .
Biochemical Pathways
The biochemical pathway involves the reaction of the NHS ester group of Sulfo-NHS-SS-Biotin with the primary amines of proteins to form stable amide bonds . This results in the biotinylation of the protein, which allows for the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system .
Pharmacokinetics
Sulfo-NHS-SS-Biotin is a water-soluble molecule . Its water solubility enables biotinylation to be performed in the absence of organic solvents such as DMSO or DMF . This property is advantageous for applications that cannot tolerate solvents or when inclusion of solvents complicates the protocol .
Result of Action
The result of the action of Sulfo-NHS-SS-Biotin is the biotinylation of proteins, which allows for the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system . The compound is particularly useful for labeling and purifying cell surface proteins .
Action Environment
The negatively charged sulfonate group in the chemical structure of Sulfo-NHS-SS-Biotin makes it a water-soluble biotinylation reagent that can be directly added to aqueous reactions without prior dissolution of organic solvents . The water-soluble solution of sulfo-nhs-ss-biotin must be quickly prepared and used immediately to prevent hydrolysis of the active ester .
生化分析
Biochemical Properties
Sulfo-NHS-SS-Biotin reacts with primary amines (-NH2), such as lysine side-chains or the amino-termini of polypeptides . The formation of Sulfo-NHS-SS-Biotin complexes triggers the activation of coagulation cascade and cell signaling .
Cellular Effects
Sulfo-NHS-SS-Biotin is used for the labeling and purifying of cell-surface proteins . The compound’s sulfonate group prevents it from permeating cell membranes, making it particularly useful for labeling and purifying cell surface proteins .
Molecular Mechanism
The N-hydroxysulfosuccinimide (NHS) ester group on Sulfo-NHS-SS-Biotin reacts with the ε-amine of lysine residues to produce a stable product . Although α-amine groups present on the N-termini of peptides react with NHS esters, α-amines on proteins are seldom accessible for conjugation .
Temporal Effects in Laboratory Settings
The stability of Sulfo-NHS-SS-Biotin is crucial for its function. The compound is water-soluble, enabling biotinylation to be performed in the absence of organic solvents such as DMSO or DMF .
Metabolic Pathways
Sulfo-NHS-SS-Biotin participates in the biotinylation process, which involves the attachment of biotin to proteins, enzymes, and other biomolecules . This process is crucial for various biological functions, including cell signaling and metabolism .
Transport and Distribution
Sulfo-NHS-SS-Biotin is transported and distributed within cells and tissues through its interaction with proteins and other biomolecules . Its sulfonate group prevents it from permeating cell membranes, allowing it to be localized on the cell surface .
Subcellular Localization
Sulfo-NHS-SS-Biotin is primarily localized on the cell surface due to its inability to permeate cell membranes . This localization allows it to interact with cell surface proteins and participate in various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt is synthesized through a series of chemical reactions involving the activation of biotin with N-hydroxysulfosuccinimide (NHS) and the incorporation of a disulfide bond. The synthesis typically involves the following steps:
- Activation of biotin with NHS to form NHS-biotin.
- Reaction of NHS-biotin with a disulfide-containing linker to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process includes:
- Precise control of reaction conditions such as temperature, pH, and reaction time.
- Purification steps such as chromatography to remove impurities and byproducts .
化学反应分析
Types of Reactions
Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with the ε-amine of lysine residues in proteins to form stable amide bonds . The disulfide bond in the spacer arm can be cleaved using reducing agents such as dithiothreitol (DTT), allowing for reversible labeling.
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues), reducing agents (e.g., DTT).
Conditions: Neutral to basic pH (7-9), temperatures ranging from 4°C to 37°C, and reaction times from a few minutes to overnight.
Major Products
The major product of the reaction between this compound and primary amines is a biotinylated protein or peptide. Upon cleavage of the disulfide bond, the biotin label is removed, leaving a small sulfhydryl group attached to the molecule .
科学研究应用
Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt has a wide range of applications in scientific research, including:
Protein Labeling: Used to biotinylate antibodies and other proteins for immobilization, purification, or detection.
Cell Surface Labeling: Biotinylates only surface proteins of whole cells due to its inability to permeate cell membranes.
Affinity Purification: Facilitates the purification of biotinylated proteins using streptavidin or avidin affinity columns.
Drug Delivery: Used in the development of targeted drug delivery systems by attaching biotinylated drugs to streptavidin-conjugated carriers.
Diagnostic Assays: Employed in various diagnostic assays, including enzyme-linked immunosorbent assays (ELISA) and Western blotting.
相似化合物的比较
Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt is unique due to its water solubility, cleavable disulfide bond, and inability to permeate cell membranes. Similar compounds include:
NHS-Biotin: Non-sulfonated, cell-permeable, and requires organic solvents for dissolution.
Sulfo-NHS-LC-Biotin: Contains a longer spacer arm but is not cleavable.
NHS-PEG4-Biotin: Contains a polyethylene glycol spacer arm, providing increased solubility and reduced steric hindrance.
These compounds differ in their solubility, cell permeability, and cleavability, making this compound particularly suitable for specific applications requiring reversible labeling and water solubility.
属性
IUPAC Name |
sodium;1-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O9S4.Na/c24-14(4-2-1-3-12-17-11(10-33-12)21-19(28)22-17)20-6-8-35-34-7-5-16(26)32-23-15(25)9-13(18(23)27)36(29,30)31;/h11-13,17H,1-10H2,(H,20,24)(H2,21,22,28)(H,29,30,31);/q;+1/p-1/t11-,12-,13?,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKZNJXGCYVTBZ-IDBHZBAZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N4NaO9S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856142 | |
| Record name | Sodium 2,5-dioxo-1-[(3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoyl)oxy]pyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325143-98-4 | |
| Record name | Sodium 2,5-dioxo-1-[(3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoyl)oxy]pyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)


![N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide](/img/structure/B1139895.png)






